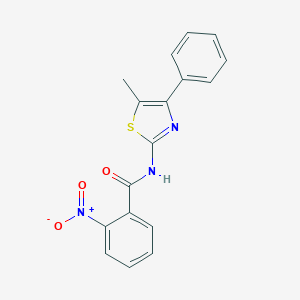
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in the development of various drugs and biologically active agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide typically involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with appropriate reagents. One common method involves the use of mercapto derivatives to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. The process would also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学研究应用
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
- N-(4-phenylthiazol-2-yl)-2-nitrobenzamide
- N-(5-methylthiazol-2-yl)-2-nitrobenzamide
- N-(4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
Uniqueness
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is unique due to the specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. The presence of both the methyl and phenyl groups on the thiazole ring can enhance its interaction with biological targets and improve its overall efficacy .
属性
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-11-15(12-7-3-2-4-8-12)18-17(24-11)19-16(21)13-9-5-6-10-14(13)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSSAMPVRZRYOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
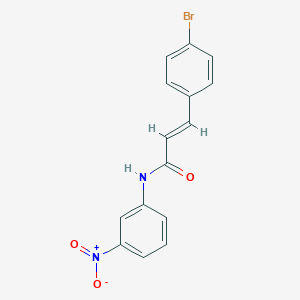
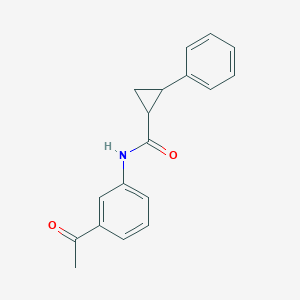
![Ethyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B448443.png)
![Ethyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B448444.png)
![2,6-Dimethyl-4-[(4-methylphenyl)sulfonyl]morpholine](/img/structure/B448449.png)
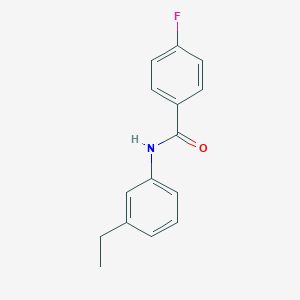
![N-(2-Chlorophenyl)-3-[(diphenylacetyl)amino]benzamide](/img/structure/B448451.png)
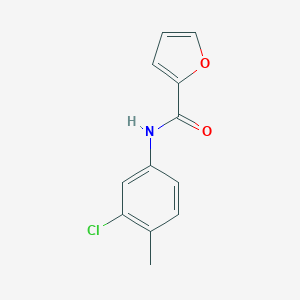
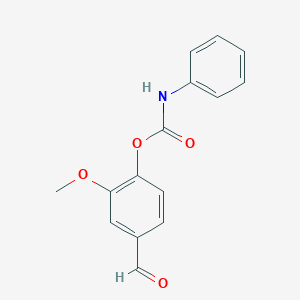

![N-[3,5-bis(phenylsulfanyl)phenyl]-1-adamantanecarboxamide](/img/structure/B448458.png)
![N-[3,5-bis(phenylsulfanyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B448459.png)

![N-Dibenzo[b,d]furan-3-ylpropanamide](/img/structure/B448461.png)
